molecular formula C21H20BrN3O3S B3573666 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B3573666
M. Wt: 474.4 g/mol
InChI Key: HZLMVUSAQMDGFC-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl sulfonyl group, and a pyridin-3-ylmethyl group attached to a glycinamide backbone.

Preparation Methods

The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a reaction involving benzyl chloride and an appropriate nucleophile.

    Introduction of the Bromophenyl Sulfonyl Group: This step involves the reaction of a bromophenyl compound with a sulfonyl chloride in the presence of a base.

    Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Glycinamide Backbone: The final step involves the formation of the glycinamide backbone through an amide coupling reaction.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide: This compound has a methoxy-methylphenyl group instead of a bromophenyl group.

    N~2~-benzyl-N~2~-[(4-chloro-2-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide: This compound has a chloro-methylphenyl group instead of a bromophenyl group.

The uniqueness of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3S/c22-19-8-10-20(11-9-19)29(27,28)25(15-17-5-2-1-3-6-17)16-21(26)24-14-18-7-4-12-23-13-18/h1-13H,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLMVUSAQMDGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
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N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
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N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
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N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
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N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
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N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

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